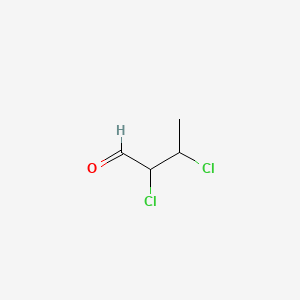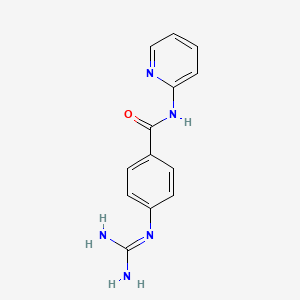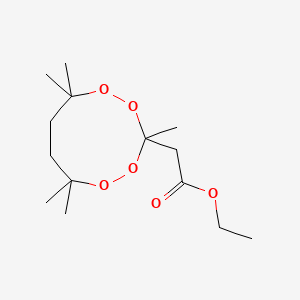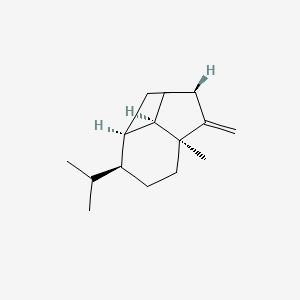
(-)-Isosativene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Isosativene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its distinct stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Isosativene typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method includes the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction is often catalyzed by sesquiterpene synthases, enzymes that facilitate the formation of the sesquiterpene skeleton.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Isosativene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-Isosativene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene biosynthesis and for developing new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, research focuses on the therapeutic potential of this compound and its derivatives. Studies have shown promising results in the treatment of certain infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in agricultural applications as a natural pesticide.
Mecanismo De Acción
The mechanism of action of (-)-Isosativene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. Pathways involved include the inhibition of microbial enzymes and the modulation of inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Sativene: A closely related sesquiterpene with similar structural features.
(-)-Caryophyllene: Another sesquiterpene with comparable biological activities.
(-)-Humulene: Known for its anti-inflammatory properties, similar to (-)-Isosativene.
Uniqueness
This compound stands out due to its specific stereochemistry, which imparts unique biological activities not observed in its analogs. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,3S,6S,7R,8R)-3-methyl-2-methylidene-6-propan-2-yltricyclo[5.2.1.03,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)12-5-6-15(4)10(3)11-7-13(12)14(15)8-11/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15-/m1/s1 |
Clave InChI |
CGZBLYYTRIVVTD-XLWJZTARSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1C[C@H](C3)C2=C)C |
SMILES canónico |
CC(C)C1CCC2(C3C1CC(C3)C2=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
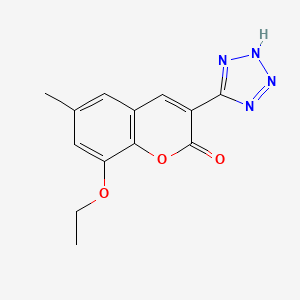
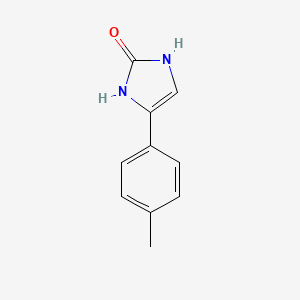
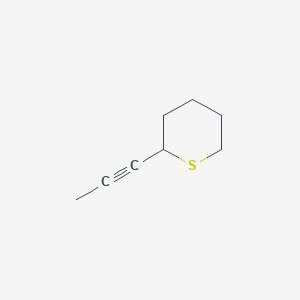
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
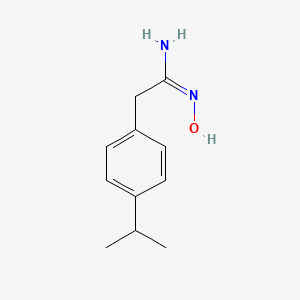
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
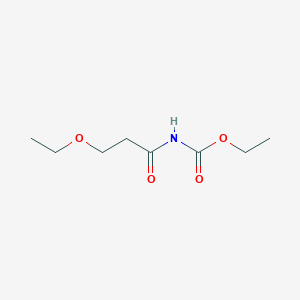
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

